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Compound of Interest

Compound Name: S,S-dimethyl-N-phenylsulfoximide

Cat. No.: B1214478 Get Quote

Disclaimer: While the request specified the use of S,S-dimethyl-N-phenylsulfoximide, a

comprehensive literature search did not yield specific examples of its application as a chiral

auxiliary or ligand in enantioselective synthesis. The following application notes and protocols

are based on closely related and structurally representative chiral N-arylsulfoximines to provide

valuable insights into the methodologies and potential applications of this class of compounds

in asymmetric synthesis.

Introduction to Chiral Sulfoximines in Asymmetric
Synthesis
Chiral sulfoximines are a fascinating class of organosulfur compounds that have gained

significant attention in medicinal chemistry and asymmetric synthesis. Their unique

stereochemical stability at the sulfur atom, coupled with their chemical versatility, makes them

valuable tools for the synthesis of enantiomerically enriched molecules. While their application

as chiral auxiliaries is an emerging field, N-arylsulfoximines have shown promise in directing

stereoselective transformations. This document outlines two key applications of chiral

sulfoximines in enantioselective synthesis: as a directing group in asymmetric C-H

functionalization and in the formation of chiral ylides for asymmetric epoxidation reactions.
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Application Note 1: Chiral Sulfoximine as a
Directing Group in Asymmetric C-H Hydroarylation
and Annulation
Chiral sulfoximines can be employed as effective directing groups in transition metal-catalyzed

asymmetric C-H activation and functionalization reactions. In this application, a chiral

sulfoximine moiety is temporarily installed on the substrate to guide the metal catalyst to a

specific C-H bond and control the stereochemical outcome of the subsequent bond formation.

A notable example is the use of a chiral sulfoximine auxiliary in Ruthenium(II)-catalyzed one-

pot asymmetric C-H hydroarylation and annulations with alkynes. This methodology allows for

the construction of dihydrobenzofuran- or indoline-fused isoquinolinones bearing a tertiary or

quaternary stereocenter with high enantioselectivity.

Quantitative Data Summary
The following table summarizes the results for the Ru(II)-catalyzed asymmetric C-H

hydroarylation and annulation using a chiral sulfoximine auxiliary with various alkynes.
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Entry Alkyne Product Yield (%)
Enantiomeric
Ratio (e.r.)

1 Phenylacetylene

Dihydrobenzofur

an-fused

isoquinolinone

85 95:5

2

4-

Methylphenylace

tylene

Dihydrobenzofur

an-fused

isoquinolinone

82 96:4

3

4-

Methoxyphenyla

cetylene

Dihydrobenzofur

an-fused

isoquinolinone

88 97:3

4

4-

Fluorophenylacet

ylene

Dihydrobenzofur

an-fused

isoquinolinone

75 94:6

5 1-Hexyne

Dihydrobenzofur

an-fused

isoquinolinone

65 90:10

6

N,N-

Dimethylproparg

ylamine

Indoline-fused

isoquinolinone
78 92:8

Experimental Workflow Diagram
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Caption: Workflow for Ru(II)-catalyzed asymmetric C-H annulation.
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Detailed Experimental Protocol
General Procedure for Ru(II)-Catalyzed Asymmetric C-H Annulation:

Reagent Preparation: In a glovebox, to an oven-dried screw-capped vial, add the chiral

sulfoximine-functionalized substrate (0.1 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%),

and AgSbF₆ (20 mol%).

Solvent and Reactant Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) to the vial,

followed by the alkyne (0.2 mmol, 2.0 equiv).

Reaction Execution: Cap the vial tightly and remove it from the glovebox. Place the vial in a

preheated oil bath at 80 °C and stir for 12-24 hours.

Work-up and Purification: After cooling to room temperature, concentrate the reaction

mixture under reduced pressure. Purify the residue by flash column chromatography on

silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantioenriched

product.

Analysis: Determine the yield of the isolated product. Analyze the enantiomeric ratio by chiral

High-Performance Liquid Chromatography (HPLC).

Application Note 2: Chiral Sulfoximine-Derived
Ylides in Asymmetric Epoxidation
Chiral sulfoximines serve as precursors to chiral sulfoxonium ylides, which are powerful

reagents for the asymmetric synthesis of epoxides from carbonyl compounds. This

transformation, a variation of the Johnson-Corey-Chaykovsky reaction, allows for the highly

enantioselective transfer of a methylene group to aldehydes and ketones. The stereochemistry

of the resulting epoxide is dictated by the chirality of the sulfoximine.

Quantitative Data Summary
The following table presents data for the asymmetric epoxidation of various aldehydes using a

chiral N-phenylsulfoximine-derived ylide.
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Entry Aldehyde
Product
Epoxide

Yield (%)
Enantiomeric
Excess (% ee)

1 Benzaldehyde Styrene oxide 95 96

2

4-

Chlorobenzaldeh

yde

4-Chlorostyrene

oxide
92 97

3

4-

Methoxybenzald

ehyde

4-

Methoxystyrene

oxide

96 95

4
2-

Naphthaldehyde

2-

Naphthyloxirane
90 98

5 Cinnamaldehyde
2-Phenyloxirane-

3-carbaldehyde
85 92

6
Cyclohexanecarb

oxaldehyde

Cyclohexyloxiran

e
88 94

Reaction Pathway Diagram
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Caption: Pathway for asymmetric epoxidation using a chiral sulfoxonium ylide.
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Detailed Experimental Protocol
General Procedure for Asymmetric Epoxidation using a Chiral Sulfoxonium Ylide:

Preparation of the Sulfoxonium Salt: To a solution of the chiral N-phenylsulfoximine (1.0

mmol) in dichloromethane (5 mL) at 0 °C, add methyl trifluoromethanesulfonate (1.1 mmol)

dropwise. Warm the mixture to room temperature and stir for 2 hours. Remove the solvent

under reduced pressure to obtain the crude sulfoxonium salt, which is used without further

purification.

In situ Generation of the Ylide and Epoxidation:

Suspend the crude sulfoxonium salt (1.0 mmol) in anhydrous tetrahydrofuran (10 mL)

under an argon atmosphere and cool to -78 °C.

Add n-butyllithium (1.0 mmol, as a solution in hexanes) dropwise to the suspension. Stir

the resulting mixture at -78 °C for 30 minutes to form the chiral ylide.

Add a solution of the aldehyde (0.8 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise

to the ylide solution at -78 °C.

Stir the reaction mixture at -78 °C for 2-4 hours.

Work-up and Purification:

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10

mL).

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield the pure epoxide.

Analysis: Determine the yield of the isolated epoxide. Analyze the enantiomeric excess by

chiral HPLC or chiral Gas Chromatography (GC).
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These protocols provide a foundation for researchers to explore the use of chiral sulfoximines

in enantioselective synthesis. Further optimization of reaction conditions may be necessary for

specific substrates.

To cite this document: BenchChem. [Application Notes and Protocols for Enantioselective
Synthesis Using Chiral Sulfoximines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214478#enantioselective-synthesis-using-s-s-
dimethyl-n-phenylsulfoximide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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